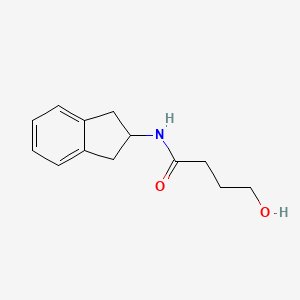

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

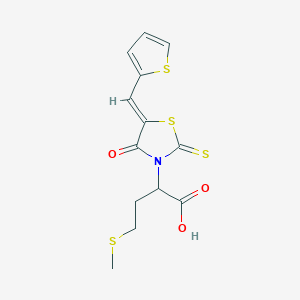

“N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide” is a compound that contains an indane group (a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring), an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom), and a hydroxy group (an -OH group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines, carboxylic acids, or acid chlorides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indane group, the amide group, and the hydroxy group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its specific structure and the presence of functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds .Applications De Recherche Scientifique

GABA Uptake Inhibitors

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide and its derivatives have been researched for their role as gamma-aminobutyric acid (GABA) uptake inhibitors. A study explored novel substituted 4-hydroxybutanamides, focusing on their impact on murine GABA transport proteins GAT1-GAT4. Among these compounds, derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide displayed significant inhibitory activities, with N-4-chlorobenzylamide emerging as a potent GAT inhibitor. This suggests potential applications in neurological disorders where GABAergic signaling plays a key role (Kulig et al., 2011).

Anticonvulsant and Neuroprotective Effects

The compound N-(substituted benzothiazol-2-yl)amides, including derivatives of 4-hydroxybutanamides, was synthesized and evaluated for anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, was identified as an effective anticonvulsant. It also demonstrated promising neuroprotective effects, indicating its potential as a safer and effective anticonvulsant with additional benefits (Hassan et al., 2012).

Antimicrobial Activity

A study on the synthesis of carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides, which are derived from 3-amino-4-hydroxybutanamides, explored their antimicrobial properties. These compounds, including derivatives of 4-hydroxybutanamides, showed notable antimicrobial activities, suggesting potential uses in the development of new antimicrobial agents (Tlekhusezh et al., 1999).

Anticancer Properties

A series of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives were synthesized and tested for their anticancer activity. Among these, compounds with a structural connection to 4-hydroxybutanamides exhibited significant growth inhibition against various cancer cell lines, including leukemia and breast cancer. This highlights the potential of such compounds in cancer therapy (Karaburun et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-7-3-6-13(16)14-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12,15H,3,6-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTNHPKUXTWSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)

![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)